molecular formula C26H31FN2O3 B5195794 [2-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone

[2-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B5195794
M. Wt: 438.5 g/mol
InChI Key: BJJXIVOSZLFQHK-SNAWJCMRSA-N
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Description

[2-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a piperidine ring, and a pyrrolidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

[2-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3/c1-31-23-10-11-24(26(30)29-15-2-3-16-29)25(19-23)32-22-12-17-28(18-13-22)14-4-5-20-6-8-21(27)9-7-20/h4-11,19,22H,2-3,12-18H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXIVOSZLFQHK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CC=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)C/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the fluorophenyl prop-2-enyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with prop-2-enyl magnesium bromide under anhydrous conditions.

    Synthesis of the piperidine intermediate: The fluorophenyl prop-2-enyl intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to form the piperidine derivative.

    Coupling with the methoxyphenyl group: The piperidine intermediate is coupled with 4-methoxyphenol using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperidine and pyrrolidine moieties may enhance the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • [2-[1-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone
  • [2-[1-[(E)-3-(4-bromophenyl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone

Uniqueness

The presence of the fluorophenyl group in [2-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone distinguishes it from similar compounds with different halogen substitutions. The fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among its analogs.

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